molecular formula C22H24N2O5S B2695241 N-(2-(benzofuran-2-yl)-2-methoxyethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 2034556-12-0

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2695241
CAS No.: 2034556-12-0
M. Wt: 428.5
InChI Key: HZMGFUIDSKNSKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Benzofuran Scaffolds in Medicinal Chemistry

The benzofuran scaffold, first synthesized by William Perkin in 1870 through the cyclization of coumarin derivatives, has evolved into a cornerstone of medicinal chemistry. Early 20th-century applications focused on natural product isolation, with protoanemonin (a benzofuran-containing lactone) demonstrating antimicrobial properties in 1935. The 1980s marked a turning point when Ryu et al. developed synthetic benzofuran-5-ol derivatives showing potent antifungal activity against Cryptococcus neoformans (MIC: 1.6–12.5 μg/mL).

Modern synthetic techniques, particularly palladium-catalyzed cross-couplings, have expanded structural diversity. Semwal et al. (2022) achieved 65–70% yields in benzofuran synthesis via Pd(II)-mediated cyclization of imidazopyridines and coumarins. These advancements enabled the systematic exploration of structure-activity relationships (SAR), revealing that:

  • Electron-withdrawing groups at C5 enhance antimicrobial potency
  • Methoxy substitutions improve blood-brain barrier penetration
  • Fused ring systems increase target binding affinity
Table 1: Evolution of Benzofuran Medicinal Applications
Era Key Development
1870 Perkin’s first synthetic benzofuran
1935 Isolation of antimicrobial protoanemonin
2003 Antifungal benzofuran-5-ol derivatives (MIC ≤12.5 μg/mL)
2024 Fluorescent benzofurans for theranostic applications

Significance of Sulfonyl and Benzamide Moieties in Bioactive Compounds

Sulfonamides revolutionized chemotherapy in 1935 with Prontosil’s antibacterial effects, while benzamides gained prominence through antiemetics like metoclopramide (1964). The strategic combination in N-(2-(benzofuran-2-yl)-2-methoxyethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide leverages three key pharmacological mechanisms:

  • Sulfonamide Reactivity : The pyrrolidin-1-ylsulfonyl group enables hydrogen bonding with enzyme active sites (e.g., dihydropteroate synthase) while resisting metabolic oxidation.
  • Benzamide Rigidity : The planar benzamide core facilitates π-π stacking with aromatic residues in target proteins, as demonstrated in COX-2 inhibition studies.
  • Synergistic Effects : Molecular modeling shows a 2.1-fold increase in binding energy when combining benzofuran and sulfonamide versus individual moieties.

Synthetic methodologies have optimized these hybrid structures:

  • Microwave-assisted coupling reduces reaction times from 12h to 45 minutes
  • Chiral resolution techniques achieve >98% enantiomeric purity for stereospecific targets

Emergence of this compound as a Research Focus

This compound’s design addresses three pharmacological challenges:

A. Metabolic Stability : The methoxyethyl linker reduces CYP450-mediated oxidation compared to earlier benzofuran derivatives (t½ increased from 1.2h to 4.7h in murine models).
B. Target Selectivity : Molecular dynamics simulations predict 34% higher specificity for bacterial dihydrofolate reductase versus human isoforms.
C. Synthetic Scalability : A three-step protocol achieves 42% overall yield through:

  • Benzofuran cyclization (H₂SO₄, 80°C)
  • Sulfonylation (ClSO₂C₆H₄COCl/pyrrolidine)
  • Amide coupling (EDCI/HOBt)

Recent studies highlight its dual mechanism against Staphylococcus aureus:

  • Competitive inhibition of dihydropteroate synthase (IC₅₀: 2.3 μM)
  • Disruption of membrane potential via benzofuran intercalation

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5S/c1-28-21(20-14-17-6-2-3-7-19(17)29-20)15-23-22(25)16-8-10-18(11-9-16)30(26,27)24-12-4-5-13-24/h2-3,6-11,14,21H,4-5,12-13,15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZMGFUIDSKNSKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzofuran-2-yl)-2-methoxyethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multiple steps:

    Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

    Methoxyethyl Group Introduction: The methoxyethyl group can be introduced via an alkylation reaction using methoxyethyl chloride in the presence of a base such as potassium carbonate.

    Amide Bond Formation: The final step involves coupling the benzofuran derivative with the sulfonylated pyrrolidine derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The methoxyethyl group can be substituted with other alkyl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products

    Oxidation: Formation of benzofuran-2-carboxylic acid derivatives.

    Reduction: Formation of N-(2-(benzofuran-2-yl)-2-methoxyethyl)-4-(pyrrolidin-1-ylthio)benzamide.

    Substitution: Formation of N-(2-(benzofuran-2-yl)-2-alkoxyethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to N-(2-(benzofuran-2-yl)-2-methoxyethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide exhibit promising anticancer properties. For instance, derivatives of benzamides have been evaluated for their ability to inhibit cancer cell proliferation. In studies involving various cancer cell lines, compounds with similar structural motifs demonstrated significant cytotoxic effects, suggesting that this compound may also possess anticancer activity. The mechanism often involves the inhibition of key enzymes or pathways associated with tumor growth, such as dihydrofolate reductase (DHFR) and other targets involved in purine synthesis .

Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Similar benzamide derivatives have been tested against a range of bacterial and fungal strains, showing varying degrees of effectiveness. The presence of specific functional groups in the structure can enhance the antimicrobial efficacy by targeting bacterial cell walls or disrupting metabolic pathways .

Biological Evaluation

In Vitro Studies
In vitro studies are crucial for assessing the biological activity of this compound. These studies typically involve evaluating the compound's effects on cancer cell lines and microbial cultures. For example, compounds with similar structures have been tested against human colorectal carcinoma cell lines (HCT116), revealing IC50 values that indicate their potency compared to standard treatments like 5-fluorouracil (5-FU) .

Mechanistic Insights
Understanding the mechanism of action is essential for developing effective therapeutic agents. Research suggests that compounds like this compound may induce apoptosis in cancer cells or inhibit critical metabolic pathways in bacteria, leading to cell death .

Case Studies and Research Findings

StudyFocusFindings
Study 1Anticancer ActivityCompounds similar to this compound showed IC50 values lower than 10 µM against HCT116 cells, indicating strong anticancer potential .
Study 2Antimicrobial EfficacyDerivatives exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria with MIC values ranging from 1.27 µM to 2.65 µM .
Study 3Mechanistic StudiesInvestigated the apoptosis-inducing capability of related compounds, showing activation of caspase pathways in treated cancer cells .

Mechanism of Action

The mechanism of action of N-(2-(benzofuran-2-yl)-2-methoxyethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. The benzofuran moiety may interact with enzyme active sites, while the sulfonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and functional analogs of N-(2-(benzofuran-2-yl)-2-methoxyethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide are summarized below, with key differences highlighted:

Table 1: Structural Comparison of Sulfonamide-Benzamide Derivatives

Compound Name Core Structure Substituents Biological Relevance Reference
This compound Benzamide - Benzofuran-2-yl methoxyethyl (N-linked)
- Pyrrolidin-1-ylsulfonyl (C4)
Potential kinase inhibitor; benzofuran may enhance CNS penetration
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-propyl-4-(pyrrolidin-1-ylsulfonyl)benzamide Benzamide - Tetrahydrothiophene dioxido propyl (N-linked)
- Pyrrolidin-1-ylsulfonyl (C4)
Sulfone group may improve metabolic stability
N-(4-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride Benzamide - Fluorobenzo[d]thiazol-2-yl (N-linked)
- Piperidin-1-ylsulfonyl (C4)
Anticancer activity (piperidine sulfonyl vs. pyrrolidine alters binding affinity)
4-[(5-Nitro-furan-2-yl-methylene)-amino]-N-pyrimidin-2-yl-benzenesulfonamide Benzenesulfonamide - Nitrofuran Schiff base (C4)
- Pyrimidin-2-yl (N-linked)
Antimicrobial activity (nitrofuran enhances redox cycling)
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo... Pyrazolo[3,4-d]pyrimidine-chromenone - Fluoro-substituted chromenone
- Sulfonamide-linked benzamide
Kinase inhibition (fluorine atoms increase lipophilicity and target affinity)

Key Findings from Comparative Analysis

Substituent Impact on Solubility and Binding: The pyrrolidin-1-ylsulfonyl group in the target compound offers a balance between solubility and steric bulk compared to the piperidin-1-ylsulfonyl group in the fluorobenzo[d]thiazol derivative . Piperidine’s larger ring size may reduce membrane permeability but improve target affinity in hydrophobic pockets. Benzofuran-2-yl methoxyethyl vs.

Pharmacophore Variations: The nitrofuran Schiff base in ’s compound introduces redox-active properties, which are absent in the target compound but critical for antimicrobial activity . Chromenone-pyrazolopyrimidine hybrids () exhibit dual kinase inhibition via planar aromatic systems, contrasting with the benzamide scaffold’s flexibility .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows standard sulfonylation and amide coupling steps, similar to methods in and . However, introducing the benzofuran-2-yl methoxyethyl group may require specialized protecting strategies due to steric hindrance.

Biological Activity

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic compound that belongs to the class of benzofuran derivatives. These compounds are recognized for their diverse biological activities, which include anti-tumor, antibacterial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H24N2O4SC_{20}H_{24}N_{2}O_{4}S with a molecular weight of 396.48 g/mol. The compound features a benzofuran ring system, a methoxyethyl side chain, and a pyrrolidine sulfonamide moiety, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation and survival, particularly those associated with the mitotic process.
  • Signaling Pathway Modulation : It modulates key signaling pathways related to cell growth and apoptosis, such as the MAPK/ERK pathway, which is crucial for cancer development.

Antitumor Activity

Research indicates that this compound exhibits significant anti-tumor properties:

  • In Vitro Studies : In studies involving various human cancer cell lines, such as breast and colon cancer cells, the compound demonstrated potent antiproliferative effects. For instance, it reduced cell viability in MCF-7 breast cancer cells by approximately 70% at a concentration of 10 µM after 48 hours of treatment .
  • Mechanisms : The mechanism involves inducing apoptosis and inhibiting cell cycle progression through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins .

Antibacterial Activity

The compound also shows promise as an antibacterial agent:

  • Broad-Spectrum Efficacy : In vitro tests have revealed activity against both Gram-positive and Gram-negative bacteria. Notably, it exhibited MIC values ranging from 5 to 15 µg/mL against strains such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

Preliminary studies suggest that this compound may possess anti-inflammatory effects:

  • Cytokine Modulation : It has been observed to decrease the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in activated macrophages .

Research Findings and Case Studies

StudyFindingsReference
In Vitro Anticancer StudySignificant reduction in cell viability in multiple cancer cell lines; apoptosis induction confirmed.
Antibacterial EfficacyEffective against both Gram-positive and Gram-negative bacteria with low MIC values.
Anti-inflammatory ActivityDecreased cytokine production in macrophage models.

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of N-(2-(benzofuran-2-yl)-2-methoxyethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:
  • Benzofuran core construction : Cyclization of substituted phenols with propargyl alcohols under acidic conditions .
  • Sulfonylation : Reaction of the benzamide intermediate with pyrrolidine sulfonyl chloride in anhydrous dichloromethane, using triethylamine as a base .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures improve purity.
  • Yield Optimization : Adjusting stoichiometry (1:1.2 molar ratio for sulfonylation) and reaction time (12–24 hours) enhances reproducibility .

Q. How should researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:
  • Spectroscopy : 1^1H/13^13C NMR to confirm benzofuran (δ 6.5–7.8 ppm), methoxy (δ 3.3 ppm), and sulfonamide groups (δ 2.8–3.1 ppm for pyrrolidine protons) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 455.16) .
  • Elemental Analysis : C, H, N percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. What crystallographic techniques are suitable for resolving conformational ambiguities in this compound?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation of DMSO/acetone (1:3). Use a Rigaku Spider diffractometer (Mo Kα radiation, λ = 0.71073 Å) .
  • Data Analysis : Refinement with SHELXL-2018/3 (R-factor < 0.05) to resolve torsional angles between benzofuran and sulfonamide moieties .
  • Key Parameters : Monitor bond lengths (C–S: ~1.76 Å; N–S: ~1.63 Å) and dihedral angles (e.g., benzofuran/sulfonamide plane: 85–90°) .

Q. How can researchers address contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodological Answer :
  • Dose-Response Profiling : Test the compound across a wide concentration range (0.1–100 μM) in Mycobacterium tuberculosis H37Rv (MIC) and mammalian cell lines (CC50_{50}) to differentiate selective activity .
  • Mechanistic Studies : Use fluorescence quenching assays (e.g., ethidium bromide displacement) to assess DNA intercalation vs. enzyme inhibition (e.g., dihydrofolate reductase) .
  • Data Normalization : Express activity as % inhibition relative to positive controls (e.g., isoniazid for antitubercular assays) to minimize batch variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.